molecular formula C21H23N3O B2490920 1'-Methyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

1'-Methyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No.: B2490920
M. Wt: 333.4 g/mol
InChI Key: SJVSUESXYZNAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-Methyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a useful research compound. Its molecular formula is C21H23N3O and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1'-Methyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1'-Methyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1'-Methyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial, Anti-Inflammatory, and Antioxidant Activity 1'-Methyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] and its derivatives have been studied for their potential antimicrobial, anti-inflammatory, and antioxidant activities. A compound within this class demonstrated significant antimicrobial activity against S. aureus and possessed anti-inflammatory effects superior to diclofenac, a commonly used anti-inflammatory drug. Additionally, high antioxidant activity was noted in these compounds (Mandzyuk et al., 2020).

Sigma-Receptor Ligand Properties These compounds have been investigated for their affinity towards σ1- and σ2-receptors. Systematic variations in their structure led to significant insights into the features that enhance σ1-receptor affinity. Notably, a benzyl residue at the piperidine nitrogen atom and a methoxy group in a specific position were found advantageous for high σ1-receptor affinity. This research highlights the potential of these compounds in interacting with sigma receptors, which could be relevant for various neurological and psychiatric disorders (Maier & Wünsch, 2002).

Central Nervous System Agents The synthesis of specific derivatives, such as 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine], was driven by the recognition of their potential as central nervous system agents. These compounds showed promising results in inhibiting tetrabenazine-induced ptosis, indicating their potential therapeutic effects on the central nervous system (Bauer et al., 1976).

Molluscicidal Activity A variety of derivatives have been tested for their molluscicidal properties, with some showing notable effectiveness. These findings suggest potential applications in controlling mollusc populations, which can be relevant in agriculture and public health (Nawwar et al., 1993).

Synthesis and Structural Analysis These compounds have also been the subject of extensive synthetic and structural analysis, contributing to the understanding of their chemical properties and potential applications in various fields of research. This includes studies on their synthesis methods, structural elucidation, and the exploration of their derivatives for various applications (Desenko et al., 1991).

Safety and Hazards

As with any chemical compound, handling should be done with care. Sigma-Aldrich sells this product as-is and makes no representation or warranty with respect to this product . It’s always recommended to use appropriate safety measures when handling chemical compounds .

Future Directions

The future research directions for this compound could be vast due to its unique structure. It could be studied for its potential effects on various biological receptors . Additionally, its synthesis process could be optimized for more efficient production .

Properties

IUPAC Name

1'-methyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-23-13-11-21(12-14-23)24-19(17-9-5-6-10-20(17)25-21)15-18(22-24)16-7-3-2-4-8-16/h2-10,19H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVSUESXYZNAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.